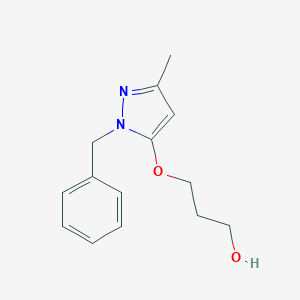
Propanol, 3-(1-benzyl-3-methyl-5-pyrazolyloxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanol, 3-(1-benzyl-3-methyl-5-pyrazolyloxy)-, commonly known as PBP, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various fields. PBP is a derivative of propanol and has a pyrazole ring attached to it, which gives it unique biochemical properties.
Applications De Recherche Scientifique
PBP has been extensively studied for its potential use in various fields such as medicine, agriculture, and material science. In medicine, PBP has been shown to have anti-inflammatory and analgesic properties, which make it a potential candidate for the treatment of pain and inflammation-related disorders. PBP has also been shown to have anticancer properties, and it can be used as a chemotherapeutic agent. In agriculture, PBP can be used as a plant growth regulator, and it can improve crop yield and quality. In material science, PBP can be used as a building block for the synthesis of new materials with unique properties.
Mécanisme D'action
The mechanism of action of PBP is not fully understood, but it is believed to act through the modulation of various signaling pathways. PBP has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. PBP has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. The inhibition of HDACs by PBP can lead to the activation of tumor suppressor genes and the inhibition of oncogenes, which can result in the inhibition of cancer cell growth.
Effets Biochimiques Et Physiologiques
PBP has been shown to have various biochemical and physiological effects. In vitro studies have shown that PBP can inhibit the growth of cancer cells and induce apoptosis, which is a programmed cell death. PBP has also been shown to inhibit the production of inflammatory cytokines and prostaglandins, which can lead to the inhibition of inflammation. In vivo studies have shown that PBP can reduce pain and inflammation in animal models of arthritis and neuropathic pain.
Avantages Et Limitations Des Expériences En Laboratoire
PBP has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. PBP has also been shown to have low toxicity and high solubility, which makes it suitable for in vitro and in vivo experiments. However, PBP has some limitations as well. It can be unstable in certain solvents and can degrade over time. PBP can also have off-target effects, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for the research on PBP. One direction is to further investigate the mechanism of action of PBP and its interaction with various signaling pathways. Another direction is to explore the potential use of PBP as a therapeutic agent for various diseases such as cancer, inflammation, and pain. The development of new PBP derivatives with improved pharmacological properties is also an area of interest. Finally, the use of PBP as a building block for the synthesis of new materials with unique properties is another promising direction for future research.
Méthodes De Synthèse
The synthesis of PBP is a multi-step process that involves the reaction of propanol with various reagents. The most common method of synthesizing PBP is through the reaction of 3-methyl-1-phenyl-5-pyrazolone with benzyl chloride in the presence of sodium hydroxide. The resulting product is then reacted with propanol to obtain PBP. The purity and yield of PBP can be improved by using different solvents and purification techniques.
Propriétés
Numéro CAS |
15083-36-0 |
|---|---|
Nom du produit |
Propanol, 3-(1-benzyl-3-methyl-5-pyrazolyloxy)- |
Formule moléculaire |
C14H18N2O2 |
Poids moléculaire |
246.3 g/mol |
Nom IUPAC |
3-(2-benzyl-5-methylpyrazol-3-yl)oxypropan-1-ol |
InChI |
InChI=1S/C14H18N2O2/c1-12-10-14(18-9-5-8-17)16(15-12)11-13-6-3-2-4-7-13/h2-4,6-7,10,17H,5,8-9,11H2,1H3 |
Clé InChI |
RJPPLQKWBIGOQI-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=C1)OCCCO)CC2=CC=CC=C2 |
SMILES canonique |
CC1=NN(C(=C1)OCCCO)CC2=CC=CC=C2 |
Autres numéros CAS |
15083-36-0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



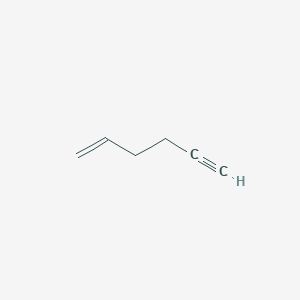
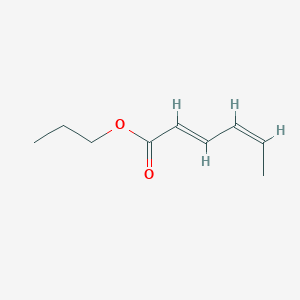
![Diethyl 2-[(2-methylphenyl)hydrazinylidene]propanedioate](/img/structure/B80133.png)
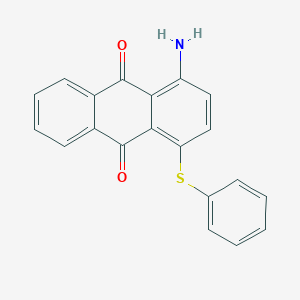
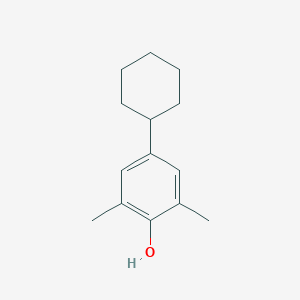
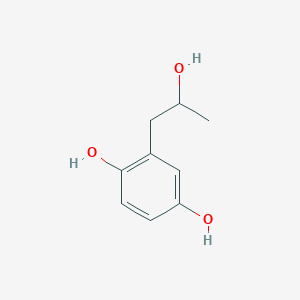
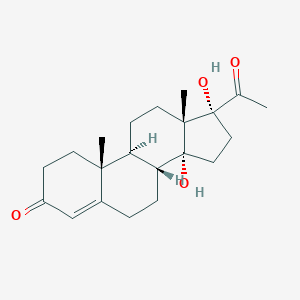
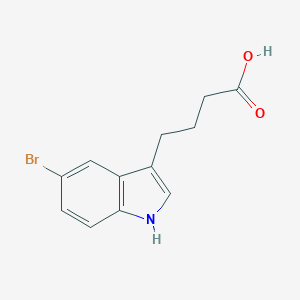
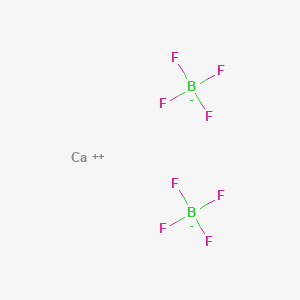
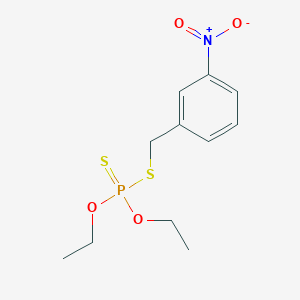
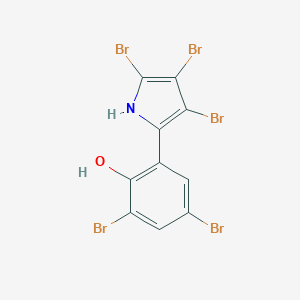
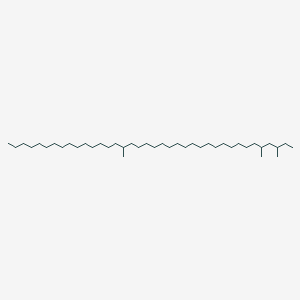
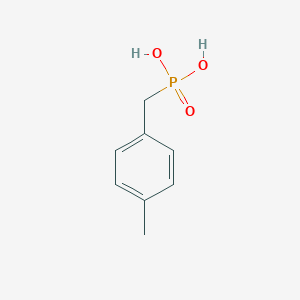
![[2]Benzopyrano[4,3-b][1]benzopyran, 5,6a,7,12a-tetrahydro-6a,10-dimethoxy-](/img/structure/B80155.png)